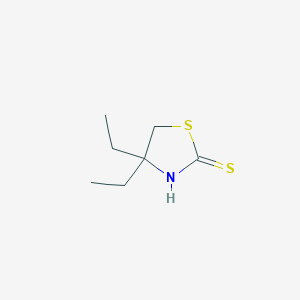

4,4-Diethyl-1,3-thiazolidine-2-thione

Description

Significance of the Thiazolidine-2-thione Scaffold in Chemical Research

The thiazolidine-2-thione scaffold is a five-membered heterocyclic ring system containing a sulfur atom, a nitrogen atom, and a thiocarbonyl group. This structural motif is of considerable interest in chemical research for several key reasons. It serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules. The presence of multiple reactive sites, including the nitrogen and sulfur atoms, as well as the thiocarbonyl group, enables a variety of chemical transformations.

Furthermore, the thiazolidine-2-thione core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. Derivatives of this scaffold have been shown to exhibit a wide range of pharmacological activities.

Overview of 1,3-Thiazolidine-2-thione Derivatives in Academic Contexts

In academic research, 1,3-thiazolidine-2-thione derivatives are explored for their potential in various applications. A significant area of investigation is their biological activity. For instance, various derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes such as xanthine (B1682287) oxidase. ekb.egnanobioletters.com The general structure of 1,3-thiazolidine-2-thione allows for substitutions at the N-3 and C-4/C-5 positions, leading to a large library of potential compounds with diverse properties.

The synthesis of these derivatives is also a prominent topic in academic literature, with researchers developing novel and efficient methods for their preparation. These synthetic strategies often focus on creating stereochemically defined centers, which is crucial for understanding their interaction with biological targets.

Research Focus on 4,4-Diethyl-1,3-thiazolidine-2-thione within Heterocyclic Chemistry

Specific research dedicated exclusively to this compound is not extensively documented in readily accessible scientific databases. This suggests that while the broader class of 4,4-disubstituted-1,3-thiazolidine-2-thiones may be a subject of study, the diethyl variant has not been a primary focus of published research.

The study of 4,4-disubstituted derivatives, in general, is important for understanding the structure-activity relationship (SAR) of this class of compounds. The substituents at the 4-position can significantly influence the molecule's conformation, lipophilicity, and steric profile, which in turn can affect its biological activity and physical properties. For this compound, the two ethyl groups at the C-4 position would create a specific steric environment around that part of the ring.

Hypothetically, the synthesis of this compound would likely follow general synthetic routes for 4,4-disubstituted thiazolidine-2-thiones. A common approach involves the reaction of a β-amino alcohol with carbon disulfide. In the case of the 4,4-diethyl derivative, the starting material would be 2-amino-2-ethyl-1-butanol.

Table 1: General Properties of Thiazolidine-2-thione and its Derivatives

| Property | Description | Significance |

| Core Structure | 5-membered ring with S, N, and C=S | Foundation for diverse derivatives. |

| Reactivity | Multiple sites for chemical modification | Versatile synthetic intermediate. |

| Biological Activity | Varies with substitution | Potential for drug discovery. |

| Substitution | Possible at N-3, C-4, and C-5 | Allows for fine-tuning of properties. |

While detailed experimental data for this compound is scarce, its properties can be inferred from the general characteristics of related compounds. The presence of the diethyl groups would increase its molecular weight and likely its lipophilicity compared to the unsubstituted parent compound.

Structure

3D Structure

Properties

CAS No. |

143469-47-0 |

|---|---|

Molecular Formula |

C7H13NS2 |

Molecular Weight |

175.3 g/mol |

IUPAC Name |

4,4-diethyl-1,3-thiazolidine-2-thione |

InChI |

InChI=1S/C7H13NS2/c1-3-7(4-2)5-10-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |

InChI Key |

UNXXHSGIUDIIFP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CSC(=S)N1)CC |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Diethyl 1,3 Thiazolidine 2 Thione and Its Analogs

Established Synthetic Pathways to the 1,3-Thiazolidine-2-thione Core

The construction of the 1,3-thiazolidine-2-thione ring system is a well-documented area of heterocyclic chemistry. Several reliable pathways have been developed, with the most common involving the reaction of bifunctional starting materials that contain the requisite nitrogen and sulfur functionalities or their precursors.

A primary and widely utilized method for synthesizing the 1,3-thiazolidine-2-thione core involves the reaction of β-amino alcohols with carbon disulfide (CS₂). organic-chemistry.orgresearchgate.net This reaction is typically conducted under basic conditions, using reagents such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a protic solvent like ethanol (B145695). researchgate.netnih.gov The process begins with the formation of a dithiocarbamate (B8719985) intermediate, which subsequently undergoes an intramolecular cyclization via nucleophilic attack of the hydroxyl group, leading to the formation of the five-membered ring. nih.govresearchgate.net

A general procedure involves heating the β-amino alcohol with a base, followed by the careful addition of carbon disulfide. researchgate.netplos.org For instance, the parent thiazolidine-2-thione can be prepared from aminoethanol, KOH, and CS₂ in ethanol at a moderately elevated temperature. nih.govresearchgate.net The versatility of this method allows for the synthesis of various substituted analogs by simply changing the substitution pattern on the starting β-amino alcohol.

Beyond the classic amino alcohol and carbon disulfide reaction, other ring-closing strategies have been developed to access the thiazolidine-2-thione scaffold. These include multicomponent reactions and the use of alternative starting materials.

Multicomponent Reactions: These reactions offer an efficient pathway by combining three or more reactants in a single step. One such method involves the reaction of primary amines, carbon disulfide, and γ-bromocrotonates, which proceeds through a domino alkylation and intramolecular Michael addition to yield thiazolidine-2-thiones in high yields. organic-chemistry.org Another approach utilizes nitroepoxides, primary amines, and carbon disulfide in water to afford the desired heterocyclic products under mild conditions. nih.gov

Cycloaddition Reactions: Amidato lanthanide amides have been shown to catalyze the cycloaddition of aziridines with carbon disulfide. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance, providing a direct route to the thiazolidine-2-thione ring system. organic-chemistry.org

These alternative ring-closing procedures expand the synthetic toolkit available for constructing this important heterocyclic core. nih.gov

Targeted Synthesis of 4,4-Disubstituted 1,3-Thiazolidine-2-thiones

The synthesis of specifically substituted analogs, such as 4,4-Diethyl-1,3-thiazolidine-2-thione, requires precise control over the introduction of substituents onto the heterocyclic ring. This is most effectively achieved by incorporating the desired substituents into the starting materials prior to the ring-forming reaction.

The introduction of two alkyl groups at the C-4 position (geminal substitution) is directly accomplished by selecting the appropriately substituted β-amino alcohol as the precursor. The substitution pattern of the final thiazolidine-2-thione product is dictated by the structure of the initial amino alcohol.

To synthesize this compound, the required starting material is 2-amino-2-ethylbutan-1-ol. The reaction of this specific amino alcohol with carbon disulfide under basic conditions, following the established pathway described in section 2.1.1, would lead to the desired 4,4-diethyl substituted product. The two ethyl groups at the C-2 position of the amino alcohol become the geminal substituents at the C-4 position of the resulting heterocyclic ring.

| Starting β-Amino Alcohol | Resulting 4,4-Disubstituted 1,3-Thiazolidine-2-thione |

|---|---|

| 2-Amino-2-methylpropan-1-ol | 4,4-Dimethyl-1,3-thiazolidine-2-thione |

| 2-Amino-2-ethylbutan-1-ol | This compound |

| 1-(Aminomethyl)cyclohexan-1-ol | 4,4-Spirocyclohexane-1,3-thiazolidine-2-thione |

The synthesis of chiral 1,3-thiazolidine-2-thione analogs can be achieved with a high degree of stereoselectivity by using enantiomerically pure starting materials. The chirality of the precursor molecule is typically transferred to the final product during the cyclization reaction.

A prominent method involves the use of chiral β-amino alcohols, such as (S)-phenylalaninol or (S)-valinol. researchgate.net When these chiral amino alcohols are reacted with carbon disulfide, the resulting 4-substituted 1,3-thiazolidine-2-thiones retain the stereochemistry of the starting material. Microwave-assisted synthesis has been reported as an efficient method for this transformation, significantly reducing reaction times compared to conventional heating. researchgate.net For example, irradiating a mixture of a chiral amino alcohol and carbon disulfide in a solvent like DMSO can lead to the formation of the corresponding chiral thiazolidine-2-thione with complete conversion. researchgate.net

Derivatization Strategies for the 1,3-Thiazolidine-2-thione Scaffold

The 1,3-thiazolidine-2-thione scaffold possesses reactive sites that allow for further chemical modification, enabling the synthesis of a diverse library of derivatives. nih.gov The most common site for derivatization is the nitrogen atom at the N-3 position.

N-Alkylation: The nitrogen atom can be readily alkylated by reaction with various alkyl halides in the presence of a base. For example, treating thiazolidine-2-thione with sodium hydroxide and an alkyl bromide (e.g., bromoethane (B45996) or bromopropane) in ethanol leads to the corresponding 3-alkyl-thiazolidine-2-thione derivatives. nih.govplos.org

N-Acylation and Carbamoylation: The scaffold can also be functionalized through acylation. A two-step procedure involves reacting thiazolidine-2-thione with triphosgene (B27547), followed by the addition of a primary or secondary amine in the presence of a base like triethylamine. nih.gov This yields a range of N-carbamoyl derivatives.

These derivatization strategies are crucial for modifying the physicochemical properties of the parent compound and for creating new molecules for various applications. nih.gov

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Bromoethane), Base (e.g., NaOH) | 3-Alkyl-1,3-thiazolidine-2-thione |

| N-Carbamoylation | 1. Triphosgene; 2. Amine, Triethylamine | 3-(Aminocarbonyl)-1,3-thiazolidine-2-thione |

| S-Alkylation | Halohydrocarbon, Base (e.g., NaOH) | 2-(Alkylthio)-1,3-thiazoline |

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 3-position of the thiazolidine-2-thione ring is a key site for functionalization through alkylation and acylation reactions. These reactions introduce substituents that can significantly alter the molecule's properties.

N-Alkylation: The reaction of 2-thiazolidinethione with haloalkanes can result in either N-alkylation or S-alkylation. The outcome is often dependent on the nature of the alkylating agent and the reaction conditions. For instance, reactions with lower-molecular-weight haloalkanes in refluxing ethanol tend to favor the formation of N-alkylated 3-substituted-2-thiazolidinethione derivatives. researchgate.net However, when higher-molecular-weight haloalkanes or aryl halides are used, a mixture of both N- and S-alkylated products can be isolated. researchgate.net The general scheme involves the deprotonation of the N-H bond by a base, followed by nucleophilic attack of the resulting anion on the alkyl halide.

N-Acylation: Acylation of the nitrogen atom is another important modification. Thiazolidine-2-thione can be reacted with triphosgene in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), followed by the addition of various amines in the presence of a base such as triethylamine. nih.gov This procedure allows for the synthesis of N-carbamoyl derivatives, effectively attaching a substituted urea-like moiety to the thiazolidine (B150603) ring. nih.gov

The following table summarizes representative N-alkylation reactions on the parent 2-thiazolidinethione scaffold, which are applicable to its 4,4-diethyl analog.

| Alkylating Agent | Product Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Low-molecular-weight haloalkanes (e.g., C₁-C₉) | N-Alkylated | Refluxing Ethanol | 64-75% | researchgate.net |

| Bromododecane | N-Alkylated & S-Alkylated | Not Specified | Not Specified | researchgate.net |

| Bromohexadecane | N-Alkylated & S-Alkylated | Not Specified | Not Specified | researchgate.net |

| Aryl Halides | N-Alkylated & S-Alkylated | Not Specified | Not Specified | researchgate.net |

Substitution Reactions at the C-5 Position

The methylene (B1212753) group (-CH₂-) at the C-5 position of the thiazolidinone ring is flanked by both a sulfur atom and a thiocarbonyl group (or carbonyl group in related structures), rendering its protons acidic and the carbon nucleophilic. nih.gov This "active methylene" character is the basis for substitution reactions, most notably the Knoevenagel condensation. nih.govmdpi.com

In a typical Knoevenagel condensation, the this compound would be reacted with an aldehyde or a ketone in the presence of a basic catalyst, such as piperidine (B6355638) or sodium acetate (B1210297). mdpi.comnih.gov The reaction involves the deprotonation of the C-5 carbon, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields a 5-ylidene derivative, creating a new exocyclic double bond at the C-5 position. nih.gov This method is a cornerstone for synthesizing a wide array of 5-substituted analogs. mdpi.com While much of the literature focuses on the highly reactive 2,4-thiazolidinediones or 4-thiazolidinones, the principle is directly applicable to 2-thione derivatives. nih.govnih.gov

The table below illustrates the types of products that can be generated via Knoevenagel condensation at the C-5 position.

| Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Piperidine, 65°C | 5-Arylmethylene-4,4-diethyl-1,3-thiazolidine-2-thione | mdpi.com |

| 4-Hydroxybenzaldehyde | Not Specified | 5-(4-Hydroxybenzylidene)-4,4-diethyl-1,3-thiazolidine-2-thione | nih.gov |

| Ketones | Ethanol, Monoethanolamine | 5-Alkylidene-4,4-diethyl-1,3-thiazolidine-2-thione | nih.gov |

| Isatins | Uncatalyzed, Water | 5-(2-Oxoindolin-3-ylidene)-4,4-diethyl-1,3-thiazolidine-2-thione | nih.gov |

Modifications Involving the Exocyclic Thione Group

The exocyclic thione group (C=S) at the C-2 position is a versatile functional group that can undergo several important chemical transformations.

S-Alkylation: Similar to N-alkylation, the sulfur atom of the thione group can act as a nucleophile. Reaction with alkyl halides can lead to S-alkylation, forming 2-(alkylthio)thiazolium salt derivatives. researchgate.net As noted previously, S-alkylation becomes more competitive with N-alkylation when using higher-molecular-weight or sterically hindered alkyl halides. researchgate.net This reaction transforms the neutral thione into a positively charged thiazolium ring system, significantly altering its electronic and chemical properties.

Oxidation: The thione group is susceptible to oxidation. Treatment with oxidizing agents can convert the C=S group into a sulfone (C=SO₂) in related thiazolidinone structures. researchgate.net While specific examples for 2-thiones are less common in the provided context, similar principles suggest that controlled oxidation could potentially yield the corresponding 2-oxo derivative (a thiazolidin-2-one) or other sulfur-oxygen species.

Desulfurization: The thione group can be removed through reductive desulfurization. A classic reagent for this transformation is Raney nickel. In related 4-thiazolidinone (B1220212) systems, reduction with Raney nickel eliminates the sulfur atom, leading to ring cleavage and the formation of an amide. researchgate.net This highlights a potential route for the structural modification and degradation of the thiazolidine ring.

The following table summarizes key reactions involving the exocyclic thione group.

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| S-Alkylation | Higher-molecular-weight haloalkanes | 2-(Alkylthio)thiazolium salts | researchgate.net |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | 2-Oxo derivatives or Sulfones | researchgate.net |

| Desulfurization | Raney Nickel | Ring-opened amides | researchgate.net |

Structural Characterization and Conformational Analysis of 4,4 Diethyl 1,3 Thiazolidine 2 Thione Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of 4,4-Diethyl-1,3-thiazolidine-2-thione derivatives by providing detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of thiazolidine-2-thione derivatives. researchcommons.org In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, the ethyl groups at the C4 position would exhibit characteristic signals: a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, due to spin-spin coupling. The methylene protons at the C5 position of the thiazolidine (B150603) ring are expected to appear as a singlet. The N-H proton typically presents as a broad singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. ias.ac.in The thione carbonyl carbon (C=S) at the C2 position is characteristically deshielded and appears significantly downfield, often in the range of 190-200 ppm. nih.gov The quaternary carbon at C4, bonded to the two ethyl groups, would also have a distinct chemical shift.

| Atom | Group | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

|---|---|---|---|---|

| C2 | C=S | - | - | ~195-201 |

| C4 | C(CH₂CH₃)₂ | - | - | ~60-70 |

| C5 | CH₂ | ~3.5-4.0 | Singlet | ~35-45 |

| N3 | NH | ~8.0-9.0 | Broad Singlet | - |

| - | CH₂ (Ethyl) | ~1.6-1.9 | Quartet | ~25-35 |

| - | CH₃ (Ethyl) | ~0.9-1.2 | Triplet | ~8-12 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining its molecular weight and elemental composition. sapub.org For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.

The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for such compounds involve the loss of the alkyl substituents. libretexts.org For the 4,4-diethyl derivative, prominent fragments corresponding to the loss of an ethyl radical ([M-29]⁺) or an ethylene (B1197577) molecule are expected. Cleavage of the thiazolidine ring can also occur, leading to characteristic fragment ions that can help piece together the original structure. researchgate.net The mass spectrum for the parent compound, 2-Thiazolidinethione, shows a prominent molecular ion peak, indicating the stability of the ring system. nist.gov

| m/z Value | Predicted Fragment | Description |

|---|---|---|

| 175 | [C₇H₁₃NS₂]⁺ | Molecular Ion Peak [M]⁺ |

| 146 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 118 | [M - C₂H₅ - C₂H₄]⁺ | Subsequent loss of ethylene |

| 102 | [C₃H₄NS₂]⁺ | Fragment from ring cleavage |

| 73 | [C₃H₅S]⁺ | Fragment from ring cleavage |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. biointerfaceresearch.com In the IR spectrum of this compound, the N-H stretching vibration is expected to appear as a sharp to moderately broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the ethyl and methylene groups would be observed around 2850-3000 cm⁻¹. nih.gov

A key absorption band is that of the thione (C=S) group, which is typically found in the 1250-1050 cm⁻¹ region. nih.gov This band can sometimes be complex due to coupling with other vibrations. The C-N stretching vibration usually appears in the 1350-1250 cm⁻¹ range. The IR spectrum for the parent 1,3-thiazolidine-2-thione shows characteristic peaks that align with these expected regions. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3300 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1250 - 1350 |

| C=S (Thione) | Stretching | 1050 - 1250 |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and conformational details.

Crystal Structure Determination of Thiazolidine-2-thione Derivatives

Studies on similar five-membered heterocyclic rings, such as 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one, show that the thiazolidinone ring often adopts an "envelope" pucker conformation, typically with the sulfur atom out of the plane of the other four atoms. nih.gov In the solid state, these molecules are often linked by intermolecular hydrogen bonds, typically involving the N-H group and a sulfur or oxygen atom of a neighboring molecule, forming dimers or more extended networks. oszk.hunih.gov

Analysis of Polymorphic Forms of 1,3-Thiazolidine-2-thione

Polymorphism, the ability of a solid material to exist in more than one crystal structure, has been observed for the parent compound, 1,3-thiazolidine-2-thione. At least two polymorphs have been identified: a monoclinic form and a triclinic form. nih.gov

A comparative study of these polymorphs revealed differences in their intra- and intermolecular geometry. The triclinic polymorph features a planar conformation of the molecule. nih.gov The packing of molecules within the crystal lattice and the hydrogen-bonding patterns differ between the two forms, which can influence physical properties such as melting point and solubility. The existence of polymorphism in the parent compound suggests that substituted derivatives like this compound could also potentially exhibit different crystalline forms under various crystallization conditions.

Supramolecular Assembly and Intermolecular Interactions in Solid State

The solid-state packing of thiazolidine derivatives is governed by a variety of intermolecular forces, including hydrogen bonding and van der Waals interactions. In the case of this compound, the presence of the N-H group provides a hydrogen bond donor, while the thione sulfur atom (C=S) can act as a hydrogen bond acceptor. This facilitates the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of related compounds.

In addition to hydrogen bonding, van der Waals forces, particularly between the diethyl substituents at the C4 position, would significantly influence the crystal packing. The interplay between the directional hydrogen bonds and the non-directional van der Waals interactions would determine the final crystal lattice. The specific nature of these interactions, such as C-H···S contacts, could also contribute to the stability of the crystal structure.

Table 1: Postulated Intermolecular Interactions in the Solid State of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | N-H | S=C | Formation of chains or dimers, primary structural motif. |

| van der Waals Forces | Ethyl groups | Ethyl groups | Crystal packing efficiency and density. |

| C-H···S Interactions | C-H (ethyl/ring) | S=C | Stabilization of the crystal lattice. |

Conformational Dynamics and Stereochemical Considerations in 4,4-Disubstituted Systems

The five-membered thiazolidine ring is not planar and adopts a puckered conformation to relieve ring strain. The conformational preferences of the ring are influenced by the nature and size of the substituents. For 4,4-disubstituted systems like this compound, the presence of two ethyl groups at the C4 position introduces significant steric considerations.

The thiazolidine ring can exist in various envelope or twist conformations. In related 4-substituted thiazolidine-2-thiones, the substituent's size influences its preference for a pseudo-axial or pseudo-equatorial orientation. As the steric bulk of the 4-alkyl substituent increases, a pseudo-equatorial orientation is generally favored to minimize steric hindrance. In the case of 4,4-diethyl substitution, the two ethyl groups will arrange themselves to minimize steric clashes, which will, in turn, dictate the puckering of the thiazolidine ring.

Table 2: Predicted Conformational Features of this compound

| Feature | Description | Influencing Factors |

| Ring Puckering | Likely an envelope or twist conformation. | Minimization of torsional and steric strain. |

| Substituent Orientation | The two ethyl groups will adopt orientations to minimize steric hindrance. | Steric bulk of the ethyl groups. |

| Conformational Equilibrium | Interconversion between different low-energy puckered conformations. | Energy barriers determined by steric interactions. |

Computational Chemistry and Theoretical Studies on 4,4 Diethyl 1,3 Thiazolidine 2 Thione Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods are used to model the behavior of electrons and nuclei, providing a detailed picture of molecular structure and reactivity.

Density Functional Theory (DFT) has become a popular method for studying the structural and chemical properties of thiazolidine (B150603) derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G++(d,p)), are employed to determine optimized molecular geometries, which can then be compared with experimental data. researchgate.netresearchgate.net These studies can accurately reproduce the structure of thiazolidinone compounds. researchgate.net

DFT is also used to analyze frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. researchgate.net Furthermore, DFT calculations are utilized to generate Molecular Electrostatic Potential (MEP) maps, which provide a visual representation of the charge distribution within a molecule and help in understanding intermolecular interactions. researchgate.netnih.gov

| DFT Application | Information Obtained | Example Compound Class | Reference |

|---|---|---|---|

| Geometry Optimization | Prediction of stable molecular structures and conformations. | Thiazolidin-4-ones, Thiazolidine-2,4-diones | researchgate.netresearchgate.netnih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO-LUMO energy gaps to assess chemical reactivity and intramolecular charge transfer. | Thiazolidinones, Thiazolidine-2,4-diones | researchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) Mapping | Visualization of charge distribution to predict sites for electrophilic and nucleophilic attack. | Thiazolidinones, Thiazolidine-2,4-diones | researchgate.netnih.gov |

| Vibrational Frequency Analysis | Calculation of infrared intensities for comparison with experimental FT-IR spectra. | Thiazolidinones | researchgate.net |

The electronic structures of thiazolidine-2-thione and its analogs have been investigated using molecular orbital methods like PM3. jlu.edu.cn Such studies provide insights into the distribution of electrons within the molecule and the nature of the chemical bonds.

| Computational Method | Key Finding | Compound Studied | Reference |

|---|---|---|---|

| Molecular Orbital PM3 Method | Studied the electronic structures of reactants and products in chemical reactions. | Thiazolidine 2-thione | jlu.edu.cn |

| DFT with NBO Analysis | Showed strong delocalization of lone pair electrons from heteroatoms (N, S, O) to the thiazolidinone ring. | Thiazolidinone derivatives | researchgate.net |

High-level computational methods are employed to predict thermochemical properties with high accuracy. The Gaussian-3 (G3) theory is a composite method used for the precise calculation of molecular energies, such as enthalpies of formation. researchgate.net

For the parent analog, 1,3-thiazolidine-2-thione, the gas-phase enthalpy of formation at 298.15 K was determined experimentally and computationally. researchgate.net The experimental value, derived from combustion and sublimation enthalpy measurements, was found to be 97.1 ± 4.0 kJ·mol⁻¹. researchgate.net The G3-calculated enthalpy of formation, using an isodesmic bond separation reaction, yielded a value that was in reasonable agreement with the experimental result, demonstrating the predictive power of this theoretical approach. researchgate.net

| Compound | Experimental ΔfH₂₉₈ (kJ·mol⁻¹) | G3-Calculated ΔfH₂₉₈ (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| 1,3-Thiazolidine-2-thione | 97.1 ± 4.0 | In reasonable agreement | researchgate.net |

| 1,3-Oxazolidine-2-thione | -74.4 ± 4.6 | In reasonable agreement | researchgate.net |

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as a thiazolidine-2-thione analog, interacts with the active site of a biological target, typically a protein. benthamscience.com These studies are crucial in structure-based drug design. nih.gov

Molecular docking simulations are performed to elucidate the potential binding modes and key interactions between thiazolidine analogs and their protein targets. For instance, studies on thiazolidine-2-thione derivatives as xanthine (B1682287) oxidase (XO) inhibitors have used the crystal structure of xanthine dehydrogenase (XDH) for docking, as the active sites are nearly identical. nih.govresearchgate.net These studies revealed that the parent 1,3-thiazolidine-2-thione forms a hydrogen bond with the amino acid residue Thr262. nih.gov In contrast, more complex derivatives can form multiple hydrogen bonds and hydrophobic interactions, leading to enhanced inhibitory activity. nih.govresearchgate.net For example, a potent derivative, compound 6k, was shown to interact with Gly260, Glu263, Ile264, and Ser347 in the enzyme's active site. nih.gov

Similarly, docking studies of thiazolidine-2,4-dione hybrids with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have identified key interactions. nih.gov The 2-oxoquinoline part of one analog was found to form two hydrogen bonds with Cys919 in the hinge region, while the thiazolidine-2,4-dione moiety occupied the linker region through hydrophobic interactions. nih.gov

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Thiazolidine-2-thione | Xanthine Dehydrogenase (XDH) | Thr262 | Hydrogen Bond | nih.gov |

| Thiazolidine-2-thione derivative (6k) | Xanthine Dehydrogenase (XDH) | Gly260, Glu263, Ile264, Ser347 | Hydrogen Bonds | nih.govresearchgate.net |

| Thiazolidine-2,4-dione derivative (8a) | VEGFR-2 (PDB: 4ASD) | Cys919, Leu840, Val916, Phe1047 | Hydrogen Bonds, Hydrophobic Interactions | nih.gov |

| Thiazolidine-2,4-dione derivative (12a) | VEGFR-2 (PDB: 4ASD) | Glu885, Asp1046 | Hydrogen Bonds | nih.gov |

| Thiazolidine-2,4-dione derivatives | PPARγ | Leu270, Gln283, Arg288 | Amino Acid Interactions | ijper.org |

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and the preferred orientation (pose) of the ligand within the protein's binding pocket. nih.gov A lower binding energy score generally indicates a more stable and favorable interaction.

In studies of XO inhibitors, the binding affinity for 1,3-thiazolidine-2-thione was calculated to be -6.68 kcal/mol. nih.govresearchgate.net A significantly more potent derivative (compound 6k) exhibited a much lower binding energy of -10.3 kcal/mol, suggesting a more compact and stronger binding mode within the enzyme's active pocket. nih.govresearchgate.net Similarly, docking of thiazolidine-2,4-dione derivatives against the Peroxisome Proliferator-Activated Receptor γ (PPARγ) showed that some derivatives had higher docking scores (e.g., -31.6617 kJ/mol) compared to the reference drug rosiglitazone (B1679542) (-19.891 kJ/mol), indicating potentially stronger binding. benthamscience.com These computational predictions of binding affinity and orientation are vital for prioritizing compounds for further experimental testing. benthamscience.com

| Compound/Analog | Protein Target | Predicted Binding Affinity | Reference |

|---|---|---|---|

| 1,3-Thiazolidine-2-thione | Xanthine Dehydrogenase (XDH) | -6.68 kcal/mol | nih.govresearchgate.net |

| Thiazolidine-2-thione derivative (6k) | Xanthine Dehydrogenase (XDH) | -10.3 kcal/mol | nih.govresearchgate.net |

| Thiazolidine-2,4-dione derivative (3V) | PPARγ | -31.6617 kJ/mol | benthamscience.com |

| Rosiglitazone (Reference) | PPARγ | -19.891 kJ/mol | benthamscience.com |

| Thiazolidine-2,4-dione derivative (8a) | VEGFR-2 | -26.60 kcal/mol | nih.gov |

Structure-Energy Relationships and Conformational Stability Analysis

Theoretical studies on related 4-substituted thiazolidine-2-thiones have indicated that the size of the substituent at the C4 position plays a crucial role in determining the conformational equilibrium. Early computational work, often employing semi-empirical methods like CNDO-2 alongside NMR data, established that as the steric bulk of a 4-alkyl substituent increases, there is a pronounced preference for it to occupy a pseudo-equatorial position. This orientation minimizes steric strain within the molecule, leading to a more stable conformation. For a single methyl group at the C4 position, a pseudo-axial arrangement is often favored. However, for larger alkyl groups like ethyl, isopropyl, or tert-butyl, the energetic penalty of a pseudo-axial orientation, due to increased non-bonded interactions, leads to a distinct preference for the pseudo-equatorial conformer.

The thiazolidine ring, being a five-membered heterocycle, is not planar and typically adopts either an envelope (or "half-chair") or a twisted conformation. In these conformations, substituents can be oriented in pseudo-axial or pseudo-equatorial positions. The relative energies of these conformations are determined by a combination of factors, including torsional strain, van der Waals interactions, and in some cases, electronic effects.

The following table summarizes the expected qualitative conformational preferences based on studies of related 4-alkyl-thiazolidine-2-thiones:

| Substituent at C4 | Predicted Predominant Orientation |

| Methyl | Pseudo-axial |

| Ethyl | Pseudo-equatorial |

| Isopropyl | Pseudo-equatorial |

| tert-Butyl | Pseudo-equatorial |

This table is illustrative and based on general findings for mono-substituted analogs.

A thorough computational analysis of 4,4-Diethyl-1,3-thiazolidine-2-thione would involve geometry optimization of various possible conformers, followed by calculation of their relative energies to identify the global minimum and any low-energy local minima. Furthermore, the energy barriers for interconversion between these conformers could be determined by locating the transition state structures on the potential energy surface. Such studies would provide a quantitative understanding of the structure-energy relationships and conformational stability of this specific compound and its analogs.

Reactivity and Chemical Transformations of 4,4 Diethyl 1,3 Thiazolidine 2 Thione Analogs

Desulfurization Reactions (S/O Exchange) to Thiazolidin-2-ones

The conversion of a thiazolidine-2-thione to its corresponding oxygen analog, thiazolidin-2-one, is a fundamental transformation involving a sulfur/oxygen (S/O) exchange. This reaction effectively replaces the C=S double bond with a C=O double bond. This transformation can be achieved through several synthetic routes, primarily involving oxidation or hydrolysis-based mechanisms.

One convenient method involves the reaction of thiazolidine-2-thiones with haloethanols, which proceeds to give the desired thiazolidin-2-ones in moderate to good yields. researchgate.net The reaction mechanism is believed to involve S-alkylation followed by an intramolecular cyclization and elimination sequence. researchgate.net Additionally, thiazolidin-2-ones can sometimes be formed as byproducts during the synthesis of the thione itself, particularly under conditions that might introduce atmospheric oxygen or traces of water, suggesting an oxidative or hydrolytic pathway. acs.orgnih.gov The oxidation of the thiocarbonyl moiety can lead to the formation of the more stable carbonyl group. nih.gov The synthetic utility of these thiones has been demonstrated through various reactions, including hydrolysis and oxidation, which can yield the corresponding thiazolidin-2-one. organic-chemistry.org

| Starting Material | Reagent/Condition | Product | Notes |

| α-tertiary propargylamine, CS₂ | DBU, atmospheric O₂ or H₂O | 4,4-disubstituted-1,3-thiazolidin-2-one | Formed as a byproduct during thione synthesis. acs.org |

| Thiazolidine-2-thione | Haloethanol | Thiazolidin-2-one | General method for S/O exchange. researchgate.net |

| Thiazolidine-2-thione | Oxidizing agents | Thiazolidin-2-one | General oxidative conversion. nih.govorganic-chemistry.org |

| Thiazolidine-2-thione | H₂O / Hydrolysis conditions | Thiazolidin-2-one | General hydrolytic conversion. organic-chemistry.org |

Reactions Involving the Exocyclic Thione Group

The exocyclic thione group (C=S) is the most prominent functional group in 4,4-diethyl-1,3-thiazolidine-2-thione and its analogs, dictating much of their reactivity. This group can undergo reactions typical of thioureas, including alkylation and acylation, primarily occurring at the sulfur or nitrogen atoms.

The sulfur atom, being a soft nucleophile, is susceptible to alkylation. The reaction of thiazolidine-2-thiones with alkyl halides can lead to S-alkylation, forming 2-(alkylthio)thiazolium salts. This contrasts with N-alkylation, which can also occur depending on the substrate and reaction conditions. For instance, the relative reactivity of the sulfur versus the nitrogen atom in (S)-4-phenyl-thiazolidine-2-thione has been studied to understand the factors controlling the site of alkylation. researchgate.net Acylation reactions, often using acyl chlorides or anhydrides, typically occur at the ring nitrogen atom to form N-acyl derivatives. nih.gov These reactions are crucial for modifying the electronic properties and steric environment of the molecule, enabling the synthesis of a diverse range of derivatives. nih.gov

| Reactant | Reagent | Product Type | Reference |

| (S)-4-Phenyl-thiazolidine-2-thione | Alkyl Halide | S-Alkylated or N-Alkylated Thiazolidine (B150603) | researchgate.net |

| Thiazolidine-2-thione | Bromoethane (B45996) / NaOH | 3-Ethyl-thiazolidine-2-thione | nih.gov |

| Thiazolidine-2-thione | Triphosgene (B27547) / Amine | N-Carbamoyl-thiazolidine-2-thione | nih.gov |

Cyclization and Condensation Reactions of Thiazolidine-2-thiones

Analogs of this compound that possess an active methylene (B1212753) group at the C5 position are valuable synthons for constructing more complex heterocyclic systems through condensation reactions. The most notable of these is the Knoevenagel condensation. nih.gov

In this reaction, the C5-methylene group of a thiazolidinone ring (such as rhodanine, a 2-thioxo-4-thiazolidinone analog) acts as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. nih.govrsc.org This process is typically catalyzed by a weak base like piperidine (B6355638) or an amine in a suitable solvent such as ethanol (B145695) or acetic acid. nih.govnih.gov The reaction leads to the formation of 5-alkylidene or 5-arylidene derivatives, introducing a new exocyclic double bond at the C5 position. researchgate.net The reactivity of the thiazolidinone core in Knoevenagel condensations depends on the substituents on the ring, with rhodanines generally being more reactive than other analogs. nih.gov While this compound itself cannot undergo this specific reaction due to the lack of protons at C4 and C5, its broader family of analogs is widely used in this context to generate libraries of compounds with diverse substitution patterns. nih.govnih.gov

| Thiazolidinone Analog | Oxo-Compound | Catalyst/Medium | Product |

| 2,4-Thiazolidinedione | Aromatic Aldehydes | Baker's Yeast | 5-Arylidene-2,4-thiazolidinedione rsc.org |

| Rhodanine (2-Thioxo-4-thiazolidinone) | Aromatic Aldehydes | Piperidine / Ethanol | 5-Arylidene-rhodanine nih.gov |

| (2,4-Dioxothiazolidin-3-yl)acetic acid | Aromatic Aldehydes | Methylamine / Acetic Acid | 2-(5-Arylidene-2,4-dioxothiazolidin-3-yl)acetic acid nih.gov |

| 4-Thiazolidinone (B1220212) | Ketones | Monoethanolamine / Ethanol | 5-Alkylidene-4-thiazolidinone nih.gov |

Coordination Chemistry with Metal Ions and Ligand Properties

Thiazolidine-2-thiones are excellent ligands for a variety of metal ions, owing to the presence of potential donor atoms, primarily the exocyclic sulfur and the ring nitrogen. The sulfur atom, being a soft donor, shows a high affinity for soft metal ions.

These ligands are known to form stable complexes with a range of transition metals, including copper (Cu(I), Cu(II)), zinc (Zn(II)), cadmium (Cd(II)), mercury (Hg(II)), and platinum group metals like platinum (Pt(II)), ruthenium (Ru(II)), and osmium (Os(II)). chempedia.info The coordination mode can vary; in many cases, the ligand binds through the exocyclic sulfur atom. chempedia.info However, depending on the metal and the steric and electronic properties of the ligand, coordination can also occur through the nitrogen atom. In some instances, the thiazolidine-2-thione ligand can act as a bridging ligand, coordinating to two metal centers simultaneously, often through the sulfur atom, to form dimeric or polymeric structures. chempedia.info For example, mixed copper(I) complexes with 1,3-thiazolidine-2-thione have been found to be dimeric, with the thione bridging two copper atoms. chempedia.info

| Metal Ion | Ligand System | Coordination Feature | Resulting Complex Type |

| Copper(II) | Chiral bis(oxazoline)/thiazolidine-2-thione | S-coordination | Chiral Lewis Acid Catalyst chempedia.info |

| Copper(I) | 1,3-Thiazolidine-2-thione / triarylphosphine | Bridging thione ligand | Dimeric complex chempedia.info |

| Copper(II) | 3-Alkyl-5-hydroxy-thiazolidine-2-thiones | Ligand rearrangement | Dithiocarbamate (B8719985) complex chempedia.info |

| Zinc(II) | Imidazolidine-2-thione (analog) | S-coordination | Tetrahedral [ZnL₂X₂] complex |

Chemical Interactions with Specific Reagents (e.g., Iodine)

Thiazolidine-2-thiones, like other thiones and thioamides, interact strongly with iodine. This interaction is characterized by the formation of a charge-transfer (CT) complex, where the electron-rich thione acts as an n-donor and the iodine molecule acts as a σ-acceptor. acs.orgrsc.org The formation of these complexes is typically accompanied by the appearance of a new, intense absorption band in the UV-visible spectrum, which is characteristic of the charge-transfer transition. nih.govmdpi.com

Spectroscopic studies on analogs such as imidazole-2-thiones reveal that the complex with iodine typically has a 1:1 stoichiometry in solution. rsc.org The primary site of interaction is the exocyclic sulfur atom, which donates electron density to the iodine molecule. acs.org In the solid state, the interaction can be more complex. X-ray diffraction analysis of the product from imidazolidine-2-thione and molecular iodine revealed a structure composed of five-component associates with a (thione)₂·(I₂)₃ stoichiometry, indicating strong intermolecular interactions beyond a simple 1:1 complex. researchgate.net This reactivity highlights the ability of the thione sulfur to engage in potent non-covalent interactions, such as halogen bonding and charge-transfer complexation. researchgate.net

| Donor Molecule | Acceptor | Interaction Type | Stoichiometry/Structure |

| Imidazole-2-thiones (Analogs) | Iodine (I₂) | Charge-Transfer (n-σ) | 1:1 in solution rsc.org |

| Various Thiones | Iodine (I₂) | Charge-Transfer | Formation of stable CT complexes acs.org |

| Imidazolidine-2-thione (Analog) | Iodine (I₂) | Charge-Transfer / Halogen Bonding | (C₃H₆N₂S)₂·3I₂ associate in solid state researchgate.net |

| Neuroleptics (with donor sites) | Iodine (I₂) | Charge-Transfer (n-σ) | 1:1 in solution nih.gov |

In Vitro Biological Activities of 4,4 Diethyl 1,3 Thiazolidine 2 Thione and Its Derivatives

Enzyme Inhibition Studies

Thiazolidine-2-thione derivatives have been evaluated for their ability to inhibit various enzymes, playing a crucial role in several pathological conditions. Key targets have included Xanthine (B1682287) Oxidase and Acetylcholinesterase.

Xanthine Oxidase (XO) Inhibition by Thiazolidine-2-thione Derivatives

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. nih.gov A series of novel thiazolidine-2-thione derivatives have been synthesized and evaluated as potential XO inhibitors. nih.govplos.orgnih.gov

In one study, most of the synthesized derivatives displayed significant XO inhibitory activity, with IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L, compared to the parent compound thiazolidine-2-thione's IC50 of 72.15 μmol/L. nih.govplos.org Notably, compound 6k emerged as the most potent inhibitor with an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more effective than the standard drug allopurinol. nih.govplos.orgnih.govresearchgate.net Structure-activity relationship (SAR) analysis indicated that the presence of a phenyl-sulfonamide group was essential for the XO inhibitory activity of these derivatives. nih.govplos.orgnih.gov Further kinetic studies revealed that compound 6k acts as a mixed-type inhibitor of xanthine oxidase. nih.govplos.org

| Compound | XO IC50 (μmol/L) | Reference |

| Thiazolidine-2-thione | 72.15 | nih.govplos.org |

| 6k | 3.56 | nih.govplos.orgnih.govresearchgate.net |

| Allopurinol (Control) | ~8.9 | nih.govplos.org |

| Febuxostat (Control) | Not specified | plos.org |

Acetylcholinesterase (AChE) Inhibition by Related Thiazolidine (B150603) Scaffolds

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. proquest.comnih.govsemanticscholar.org Various thiazolidine scaffolds, including thiazolidine-2,4-dione and 4-thiazolidinone (B1220212) derivatives, have been investigated for their AChE inhibitory potential. proquest.comcore.ac.uk

A study on a series of thiazolidine-2,4-dione (TZD) derivatives identified 5-(4-methoxybenzylidene) thiazolidine-2,4-dione (CHT1 ) as a highly potent AChE inhibitor, with an IC50 value of 165.93 nM. proquest.comnih.gov In another investigation, arecoline-4-thiazolidinone derivatives were synthesized, and compound 7c was found to be the most potent AChE inhibitor in the series, with an IC50 value of 6.62 µM. core.ac.uk This activity was comparable to the standard drug neostigmine (B1678181) (IC50 2.05 µM). core.ac.uk Furthermore, a series of thiazolidin-4-one and 1,3,4-thiadiazole (B1197879) hybrids were synthesized and evaluated, with compound 4o showing potent AChE inhibition with a pIC50 value of 1.30±0.007 mM. biointerfaceresearch.com

| Compound/Derivative Class | Most Potent Compound | AChE IC50 | Reference |

| Thiazolidine-2,4-dione (TZD) | CHT1 | 165.93 nM | proquest.comnih.gov |

| Arecoline-4-thiazolidinone | 7c | 6.62 µM | core.ac.uk |

| Thiazolidin-4-one-thiadiazole hybrid | 4o | pIC50 = 1.30 mM | biointerfaceresearch.com |

| Neostigmine (Standard) | - | 2.05 µM | core.ac.uk |

Antimicrobial Activity (In Vitro)

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazolidine derivatives have demonstrated promising activity against a range of bacteria and fungi.

Antibacterial Efficacy Studies

Various thiazolidinone-based derivatives have been screened for their in vitro antibacterial effects against both Gram-positive and Gram-negative bacteria. A study of novel thiazolidin-4-one derivatives showed that chloro-substituted compounds exhibited significant growth inhibition against strains like S. aureus, P. aeruginosa, and Salmonella typhi. nanobioletters.com Some compounds were particularly effective, with zones of inhibition ranging from 15.22±0.08 to 19.93±0.09 mm at a concentration of 500 μg/mL. nanobioletters.com

In another study, thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives were tested against multidrug-resistant Staphylococcus aureus. Derivatives 1a , 2a , and 2b showed significant activity with Minimum Inhibitory Concentrations (MIC) between 1-32 μg/ml and exhibited a bactericidal effect. nih.gov Specifically, 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one (2b ) was identified as the most active compound. nih.gov Furthermore, certain 4-thiazolidinone derivatives demonstrated the ability to reduce biofilm formation in P. aeruginosa. nih.gov

Antifungal Efficacy, Including 4-Alkyl Substituted Derivatives

Thiazolidine derivatives have also been evaluated for their effectiveness against fungal pathogens. Studies have shown that these compounds can exhibit significant antifungal activity against species such as Candida albicans and Aspergillus fumigatus. semanticscholar.org In a series of novel hybrid thiazolidinone derivatives, hydroxy and nitro derivatives were found to be more potent antifungal agents than the standard drug fluconazole. nanobioletters.com

Research on 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs, which include various substitutions, revealed high antifungal activity, both fungistatic and fungicidal. nih.gov These compounds were shown to induce morphological changes in the cell wall of Candida yeast cells. nih.gov Another study highlighted that some 4-thiazolidinone derivatives displayed notable activity against Aspergillus flavus and Aspergillus niger. researchgate.net While specific data on 4-alkyl substituted derivatives is embedded within broader studies of substituted thiazolidines, the general findings support the potential of this chemical class as a source of new antifungal agents. nih.gov

Anticancer and Cytotoxicity Screening (In Vitro)

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including the thiazolidinone scaffold. ekb.egnih.govpharmacophorejournal.com Derivatives of this class have been tested against a multitude of human cancer cell lines, demonstrating significant cytotoxic and cytostatic effects. researchgate.net

For instance, a series of 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivatives were evaluated against breast cancer cell lines (MCF-7, 4T1, and MDA-MB-231), showing IC50 values in the range of 3.85–43.5 μM on MCF-7 cells. nih.gov Compound 6e from this series was found to induce apoptosis in MCF-7 cells through the generation of reactive oxygen species (ROS) and subsequent nuclear fragmentation. nih.gov

Another study on 4-thiazolidinone-based derivatives (Les-3166, Les-5935, Les-6009, and Les-6166) showed they could decrease the metabolic activity of human fibroblasts (BJ), epithelial lung carcinoma (A549), and neuroblastoma (SH-SY5Y) cell lines at concentrations from 10 to 100 µM. researchgate.net Additionally, 5-benzylidene thiazolidine-2,4-dione derivatives have shown anticancer activity against various cell lines, including murine leukemia (L1210). nih.gov

| Derivative Class | Cell Line | Most Active Compound(s) | IC50 Values | Reference |

| 1,3,4-Thiadiazole-thiazolidin-4-one | MCF-7 (Breast) | Series 5a-g, 6a-g, 7a-g | 3.85–43.5 μM | nih.gov |

| 4-Thiazolidinone-based | A549 (Lung), SH-SY5Y (Neuroblastoma) | Les-3166, Les-5935, Les-6009, Les-6166 | Effective at 10-100 µM | researchgate.net |

| 5-Acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione | Various | - | 4.1–58 μM | |

| 5-Benzylidene thiazolidine-2,4-dione | L1210 (Murine Leukemia) | - | 0.19 to 3.2 μM | nih.gov |

These in vitro findings underscore the potential of thiazolidinone and its derivatives as a versatile scaffold for developing new therapeutic agents targeting a range of diseases.

Cell Line Specificity and Efficacy Assessments

The anti-proliferative potential of thiazolidinone derivatives has been evaluated against a variety of human tumor cell lines. Research indicates that the efficacy of these compounds can be highly specific to the cell line being tested. For instance, certain novel thiazolidine-2,4-dione derivatives have demonstrated significant activity against human lung (A549), liver (HepG2), and breast (MCF-7) cancer cells. nih.gov

One particular derivative, identified as compound 18 in a study, showed notably high anti-proliferative activity against these three cell lines, with IC50 values that were meaningfully lower than the reference substance, irinotecan. nih.gov Further studies on isatin-based thiazolidin-4-one derivatives found that specific compounds were active against HepG2, MCF-7, and HT-29 cell lines, with some showing activity comparable to the standard doxorubicin. mdpi.comsysrevpharm.org Thiazolidin-4-one-1,3,4-oxadiazole hybrids have also shown noteworthy cytotoxic activity against MCF-7, A549, and HeLa cell lines. mdpi.com The specificity of these compounds highlights their potential as targeted therapeutic agents, a crucial aspect of modern cancer research. nih.gov

| Compound Class | Tested Cell Lines | Reference Compound | Observed Efficacy |

|---|---|---|---|

| Thiazolidine-2,4-diones | A549 (Lung), HepG2 (Liver), MCF-7 (Breast) | Irinotecan | Lower IC50 values compared to reference. nih.gov |

| Isatin-based Thiazolidin-4-ones | HepG2 (Liver), MCF-7 (Breast), HT-29 (Colon) | Doxorubicin | Comparable activity to reference. mdpi.comsysrevpharm.org |

| Thiazolidin-4-one-1,3,4-oxadiazole hybrids | MCF-7 (Breast), A549 (Lung), HeLa (Cervical) | Doxorubicin | Noteworthy cytotoxic activity. mdpi.com |

| 5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivatives | HepG2 (Liver), HCT116 (Colon), MCF-7 (Breast) | Not Specified | High antiproliferative activity observed. semanticscholar.org |

In Vitro Anti-proliferative Assays

The anti-proliferative effects of 4,4-Diethyl-1,3-thiazolidine-2-thione derivatives are typically determined using standard in vitro assays that measure cell viability and proliferation. The most common method involves treating cancer cell lines with various concentrations of the test compounds and subsequently determining the half-maximal inhibitory concentration (IC50). nih.gov The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of the cell population.

These assays are crucial for initial screening and for establishing a compound's potency. For example, the evaluation of new thiazolidine-2,4-diones involved determining IC50 values against A549, HepG2, and MCF-7 cell lines to quantify their anti-proliferative activity. nih.gov In addition to assessing efficacy against cancer cells, these assays are often performed on normal human cell lines, such as skin fibroblasts, to calculate a safety index (SI), which provides a measure of the compound's selectivity for tumor cells over healthy cells. nih.gov The collective results from these assays help to identify promising candidates for further development in cancer therapeutics. nih.gov

Anti-inflammatory Effects (In Vitro)

Thiazolidinone derivatives have been investigated for their in vitro anti-inflammatory properties. These studies often focus on the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily linked to the inhibition of prostaglandin (B15479496) synthesis through the blockade of COX enzymes. mdpi.com

Research into newer thiazolidine-4-one derivatives has demonstrated significant anti-inflammatory activity in various in vitro models. researchgate.net The mechanism of action is thought to involve not only the inhibition of the cyclooxygenase pathway but also potential agonistic activity on peroxisome proliferator-activated receptors (PPARs). researchgate.net The dual inhibition of both COX and LOX pathways is a particularly attractive feature for developing novel anti-inflammatory agents with potentially improved efficacy and safety profiles. The core thiazolidinone structure is considered a valuable scaffold in the design of such compounds. sysrevpharm.orgekb.eg

Antioxidant Activity (In Vitro)

The in vitro antioxidant capacity of this compound and its derivatives has been assessed using a variety of standard assays. These methods evaluate the ability of the compounds to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases. mdpi.comnih.gov

Commonly used assays include:

DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay : This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. revmedchir.ronih.gov

FRAP (ferric reducing antioxidant power) assay : This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov

TBARS (thiobarbituric acid reactive substances) test : This assay measures lipid peroxidation by quantifying malondialdehyde, a secondary product of oxidation. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay : Similar to the DPPH assay, this test measures the scavenging of the ABTS radical cation. nih.gov

Studies on various thiazolidinone derivatives have shown significant antioxidant activity. For instance, certain 1,3,4-thiadiazole-based thiazolidinones demonstrated superior radical scavenging and reducing power compared to other derivatives. nih.gov The antioxidant potential often depends on the specific chemical substituents on the thiazolidinone core, with phenyl-functionalized domains and chelating properties correlating with activity. nih.gov In some cases, the antioxidant activity of synthesized thiazolidinone derivatives was found to be comparable to that of standard antioxidants like ascorbic acid and vitamin E. mdpi.comrevmedchir.ro

| Compound/Derivative Class | Assay | Key Finding |

|---|---|---|

| Ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid | DPPH, Phosphomolybdenum method | The derivative with a 4-NO2 phenyl substituent showed activity similar to ascorbic acid. revmedchir.ro |

| 1,3,4-Thiadiazole based thiazolidinones | DPPH, FRAP, TBARS | Compound 4 was superior among the tested derivatives. nih.gov |

| Thiazolidine-2,4-dione derivatives | DPPH | All tested compounds were more active than the reference, ascorbic acid. semanticscholar.orgnih.gov |

| Thiazolidin-4-one derivatives of Ibuprofen | DPPH, ABTS | Cyclization to thiazolidin-4-ones led to increased antioxidant potential. mdpi.com |

| Thiazolidin-4-one derivatives with a Xanthine Moiety | DPPH, ABTS, Ferric Reducing Power | Benzylidenethiazolidin-4-one derivatives were more active than parent compounds. nih.gov |

Antidiabetic Activity (In Vitro Models)

Thiazolidinone derivatives, particularly thiazolidine-2,4-diones (TZDs), are a well-established class of antidiabetic agents. nih.gov Their in vitro antidiabetic activity is often evaluated by their ability to inhibit key carbohydrate-digesting enzymes, such as α-amylase and α-glucosidase. rsc.orgresearchgate.net The inhibition of these enzymes slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. nih.gov

A series of novel thiazolidinedione-1,3,4-oxadiazole hybrids demonstrated potent inhibitory activity against both α-amylase and α-glucosidase, with IC50 values in the micromolar range, comparable or superior to the standard drug acarbose. rsc.org Similarly, other synthesized thiazolidin-4-one derivatives have shown promising results in α-amylase inhibition assays. researchgate.net These in vitro enzyme inhibition assays are a primary screening method for identifying new potential antidiabetic compounds that act by controlling glucose absorption. researchgate.net The thiazolidinone scaffold continues to be a foundation for the development of new classes of antidiabetic agents. nih.gov

Structure Activity Relationship Sar Studies for 4,4 Diethyl 1,3 Thiazolidine 2 Thione and Its Structural Analogs

Influence of Substituents on the Thiazolidine-2-thione Ring for Biological Potency

The biological profile of thiazolidine-2-thione derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.govnih.gov Modifications at the N-3, C-4, and C-5 positions have been extensively explored to understand their impact on activity.

The nitrogen atom at the N-3 position is a common site for substitution, and the nature of the group attached can significantly influence biological activity. For instance, in a series of xanthine (B1682287) oxidase (XO) inhibitors, the introduction of a phenyl-sulfonamide group at the N-3 position was found to be indispensable for inhibitory activity. plos.orgnih.gov

One of the most potent compounds identified in a study, compound 6k , featured a 4-fluorophenyl-sulfonyl moiety attached to the nitrogen. researchgate.netnih.gov This substitution led to a significant increase in XO inhibitory activity (IC₅₀ = 3.56 μmol/L) compared to the unsubstituted thiazolidine-2-thione (IC₅₀ = 72.15 μmol/L). plos.orgresearchgate.net The SAR analysis revealed that both the aromatic ring and the sulfonamide linker were critical for potency.

Aromatic Substituents : Electron-withdrawing groups on the phenyl ring of the N-phenylsulfonamide moiety generally enhanced activity. For example, a fluorine atom at the para-position (6k ) resulted in the highest potency. nih.gov

Alkyl vs. Aryl Substituents : Aryl substituents, particularly those capable of forming specific interactions like hydrogen bonds, are often favored over simple alkyl groups for enhancing potency against certain targets. plos.org

| Compound | N-3 Substituent | XO IC₅₀ (μmol/L) |

|---|---|---|

| Unsubstituted Core | -H | 72.15 plos.org |

| 6k | 4-Fluorophenyl-sulfonyl | 3.56 researchgate.net |

| Allopurinol (Control) | N/A | ~8.90 researchgate.net |

The C-4 position of the thiazolidine-2-thione ring is another critical site for modification. The size, shape, and lipophilicity of alkyl substituents at this position can modulate the compound's interaction with its biological target. While specific SAR data for 4,4-diethyl-1,3-thiazolidine-2-thione itself is limited in the provided search results, general principles can be inferred from related thiazolidinone scaffolds.

The presence of gem-dialkyl groups, such as diethyl, at the C-4 position can provide steric bulk, which may be crucial for fitting into a specific binding pocket or for orienting other functional groups correctly. This steric hindrance can also protect the ring from metabolic degradation, potentially increasing the compound's duration of action.

In the broader class of thiazolidinones, the nature of C-4 substituents has been shown to be important. For example, in the development of pyruvate (B1213749) kinase M2 (PKM2) activators, derivatives with a hydroxyl group at C-4 were found to be active. nih.gov While not alkyl groups, this highlights the sensitivity of this position to substitution. The variation from a simple methylene (B1212753) (-CH₂) to a substituted carbon (e.g., -C(Et)₂) fundamentally alters the local stereochemistry and lipophilicity, which are key determinants of biological activity.

The C-5 position, an active methylene group, is frequently substituted, often through Knoevenagel condensation with various aldehydes. nih.govnih.gov This typically introduces a benzylidene or similar exocyclic double bond, which extends the conjugation of the system and provides a scaffold for further functionalization.

The SAR of 5-benzylidene-thiazolidinone derivatives has been extensively studied for various biological activities.

Antimicrobial Activity : In a study of antibacterial agents, the introduction of different aryl and heteroaryl groups at the 5-position of a thiazolidinone core had a profound impact on activity. researchgate.net A 2-furyl ring at this position led to excellent activity against several bacterial strains. researchgate.net The substitution pattern on the aromatic ring was also critical; for instance, a 2,6-dichloro substitution on a phenyl ring resulted in one of the most potent compounds. researchgate.net

Anticancer Activity : For anticancer activity, the presence of a cinnamylidene moiety at the C-5 position was found to be essential. mdpi.com Furthermore, the nature of substituents on the aryl ring attached at C-5 is important, with groups like 4-hydroxyphenyl showing significant activity against cancer cell lines. mdpi.com

Aldose Reductase Inhibition : In the context of aldose reductase inhibitors, the presence of a second aromatic ring on the 5-benzylidene group was found to increase potency. nih.gov

| Compound Ref. | C-5 Substituent | Antibacterial MIC (µg/mL) against MRSA |

|---|---|---|

| 16 | 4-chlorophenyl | 0.195 researchgate.net |

| 17 | 2,6-dichlorophenyl | 0.02 researchgate.net |

| 18 | 4-fluorophenyl | 0.04 researchgate.net |

| 28 | 2-furyl | 0.02 researchgate.net |

Stereochemical Influence on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral thiazolidinone derivatives. researchgate.net When substituents at the C-4 or C-5 positions create a stereocenter, the resulting enantiomers can exhibit significantly different potencies and pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one enantiomer over the other.

For example, in a study on COX inhibitors, the stereoisomers of 3,3'-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinones] were evaluated. The SS isomer was found to have a different binding mode and activity compared to other isomers, highlighting the importance of a specific three-dimensional arrangement for target interaction. researchgate.net

While the parent this compound is achiral, the introduction of a single, non-identical substituent at the C-4 position or substitution at C-5 that leads to geometric isomerism (E/Z isomers) can have profound stereochemical implications for biological activity. nih.gov The specific geometry of the 5-ylidene bond is often crucial, with the Z-isomer being the thermodynamically preferred and often more active product in Knoevenagel condensations with aldehydes. nih.govnih.gov

Computational Approaches to SAR Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding and predicting the biological activity of thiazolidinone derivatives. researchgate.netresearchgate.net These approaches help to rationalize experimental findings and guide the design of new, more potent analogs.

QSAR Studies : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For thiazolidinedione derivatives with lipoxygenase inhibitory activity, a QSAR model was developed that successfully correlated activity with specific molecular descriptors (Mor29m, G2u, and MAXDP). researchgate.netnih.gov This model helps identify the key physicochemical properties that govern the inhibitory potential.

Molecular Docking : Molecular docking simulations predict the preferred orientation of a molecule when bound to a biological target. mdpi.com For thiazolidine-2-thione-based XO inhibitors, docking studies revealed that the 4-fluorophenyl-sulfonyl moiety of the potent inhibitor 6k could form two hydrogen bonds with key amino acid residues (Gly260 and Ile264) in the active site. plos.orgnih.gov The thiazolidinethione core also formed hydrogen bonds with Glu263 and Ser347. plos.orgnih.gov These specific interactions, predicted by the docking model, explain the high inhibitory potency of the compound and provide a structural basis for the observed SAR. researchgate.net

These computational studies provide valuable insights into the ligand-receptor interactions at a molecular level, complementing experimental SAR data and facilitating the rational design of novel thiazolidine-2-thione derivatives. researchgate.net

Mechanism of Action Studies in Vitro for 4,4 Diethyl 1,3 Thiazolidine 2 Thione Derivatives

Enzymatic Inhibition Mechanisms (e.g., Mixed-Type Inhibition)

Derivatives of the parent scaffold, thiazolidine-2-thione, have been identified as potent inhibitors of various enzymes. A notable example is the inhibition of xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism that contributes to hyperuricemia and gout. In one study, a series of novel thiazolidine-2-thione derivatives were synthesized and evaluated for their XO inhibitory potential. One of the most potent compounds in this series demonstrated an IC50 value of 3.56 μmol/L, which was significantly more potent than the clinical drug allopurinol. researchgate.net

Kinetic analysis of the enzymatic inhibition revealed that this derivative acts as a mixed-type inhibitor of xanthine oxidase. researchgate.net This mode of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. The study highlighted that the presence of a phenyl-sulfonamide group was crucial for the observed inhibitory activity. researchgate.net

While these findings are for the broader class of thiazolidine-2-thione derivatives, they provide a plausible mechanism that could be investigated for 4,4-diethyl substituted analogues.

Molecular Interactions with Biological Targets as Elucidated by Docking

Molecular docking studies have been instrumental in elucidating the binding modes of thiazolidine-2-thione derivatives with their biological targets. For the aforementioned xanthine oxidase inhibitor, molecular docking simulations provided insights into the specific interactions within the enzyme's active site. researchgate.net

The docking results indicated that the thiazolidinethione core of the inhibitor formed crucial hydrogen bonds with amino acid residues such as Glu263 and Ser347 located within the hydrophobic pockets of the xanthine oxidase active site. researchgate.net Furthermore, a 4-fluorophenyl-sulfonyl moiety of the derivative was found to interact with Gly260 and Ile264 in the innermost part of the active pocket through hydrogen bonding. researchgate.net These interactions collectively contribute to the stable binding and potent inhibition of the enzyme.

These molecular modeling studies underscore the importance of specific structural features of the thiazolidine-2-thione scaffold in mediating interactions with biological macromolecules. Similar computational approaches could predict the binding affinity and interaction patterns of 4,4-diethyl-1,3-thiazolidine-2-thione derivatives with various enzymatic targets.

Intracellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest in In Vitro Systems)

While specific data on the modulation of intracellular pathways by this compound derivatives is limited, studies on structurally related thiazolidinone compounds have demonstrated significant effects on apoptosis and the cell cycle in cancer cell lines. These findings suggest potential avenues of investigation for the title compound.

For instance, certain thiazolidin-4-one derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. One study reported that a thiazolidin-4-one derivative reduced cell proliferation and induced apoptosis in colon, lung, and breast cancer cell lines. nih.gov Research on other related structures has shown the induction of apoptosis through caspase-3 activation. researchgate.net

Furthermore, some thiazolidinone derivatives have been observed to exert a cytostatic effect, leading to cell cycle arrest. researchgate.net The specific phase of the cell cycle that is arrested can vary depending on the chemical structure of the derivative and the type of cancer cell being studied. While these activities are reported for different but related heterocyclic systems, they highlight a common mechanistic theme among thiazolidine-based compounds that warrants investigation for this compound derivatives.

Synthetic Utility and Applications in Organic Synthesis

Role as Chiral Auxiliaries in Asymmetric Synthesis

While specific literature detailing the use of 4,4-Diethyl-1,3-thiazolidine-2-thione as a chiral auxiliary is not extensively documented, the broader class of N-acylthiazolidine-2-thiones are well-established as effective chiral auxiliaries in a variety of asymmetric transformations. These auxiliaries play a crucial role in controlling the stereochemical outcome of reactions, leading to the formation of enantiomerically enriched products.

The general mechanism involves the temporary attachment of the thiazolidine-2-thione moiety to a prochiral substrate. The steric bulk of the substituents on the thiazolidine (B150603) ring, in this case, the two ethyl groups at the C4 position, directs the approach of incoming reagents from a less hindered face, thereby inducing facial selectivity. This strategy has been successfully applied in asymmetric aldol reactions, Michael additions, and alkylations.

A study on N-azidoacetyl-1,3-thiazolidine-2-thione in asymmetric aldol reactions catalyzed by chiral nickel(II) complexes demonstrated the effectiveness of the thiazolidinethione scaffold in achieving high stereocontrol. nih.gov This research highlights the potential of such auxiliaries in the synthesis of β-hydroxy-α-amino acids. nih.gov While this study does not use the 4,4-diethyl derivative, it underscores the utility of the core thiazolidine-2-thione structure in asymmetric synthesis.

The following table summarizes the general application of N-acylthiazolidine-2-thiones as chiral auxiliaries in asymmetric synthesis, which can be extrapolated to the potential use of the 4,4-diethyl derivative.

Table 1: General Application of N-Acylthiazolidine-2-thiones in Asymmetric Synthesis

| Reaction Type | Role of Thiazolidine-2-thione | General Outcome |

| Asymmetric Aldol Reaction | Chiral auxiliary on the enolate component | High diastereoselectivity in the formation of β-hydroxy carbonyl compounds. |

| Asymmetric Michael Addition | Chiral auxiliary on the nucleophile | Enantioselective formation of 1,5-dicarbonyl compounds. |

| Asymmetric Alkylation | Chiral auxiliary on the enolate | Stereocontrolled introduction of alkyl groups. |

Precursors for the Synthesis of Other Heterocyclic Systems (e.g., Thiazolidin-2-ones, Thiadiazoles)

The this compound ring can serve as a versatile precursor for the synthesis of other valuable heterocyclic compounds, such as thiazolidin-2-ones and potentially thiadiazoles.

Synthesis of Thiazolidin-2-ones:

The conversion of a thiazolidine-2-thione to a thiazolidin-2-one involves the replacement of the thione sulfur atom with an oxygen atom. This transformation is a useful synthetic tool as thiazolidin-2-ones are also important heterocyclic motifs with diverse biological activities. While a specific protocol for the 4,4-diethyl derivative is not detailed in the available literature, a general and convenient method for this conversion has been reported for other substituted thiazolidine-2-thiones. This method typically involves reaction with an oxidizing agent or other reagents that facilitate the sulfur-for-oxygen exchange.

Potential for Thiadiazole Synthesis: